

Ret-IN-13 structure-activity relationship (SAR) studies

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Compound of Interest

Compound Name: Ret-IN-13

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An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of RET Kinase Inhibitors

Introduction

The REarranged during Transfection (RET) receptor tyrosine kinase is a critical signaling protein involved in the normal development of the nervous and genitourinary systems.^{[1][2]} However, aberrant RET activity, stemming from point mutations or gene fusions, is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and thyroid carcinomas.^{[1][3][4][5]} This has established RET as a compelling target for therapeutic intervention.^{[2][4][6]} The development of small molecule inhibitors targeting the RET kinase domain has been an area of intense research, leading to clinically approved drugs that have significantly improved patient outcomes.^[2]

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of RET kinase inhibitors. While the initial query for "**Ret-IN-13**" did not yield specific public-domain information on a compound with that designation, this document will delve into the broader principles of RET inhibitor design, drawing upon data from various known inhibitors. The guide is intended for researchers, scientists, and drug development professionals, offering detailed insights into the molecular interactions, experimental methodologies, and signaling pathways central to the development of potent and selective RET inhibitors.

Core Principles of RET Kinase Inhibition

The RET kinase domain, like other tyrosine kinases, possesses an ATP-binding pocket that is the primary target for small molecule inhibitors. These inhibitors are broadly classified into two main types based on their binding mode:

- **Type I Inhibitors:** These compounds bind to the active conformation of the kinase (DFG-in).
- **Type II Inhibitors:** These inhibitors bind to the inactive conformation (DFG-out), often extending into an adjacent hydrophobic pocket.

The design of selective RET inhibitors has evolved from multi-kinase inhibitors with RET activity to highly selective agents.^{[2][6]} Early multi-kinase inhibitors, such as vandetanib and cabozantinib, demonstrated clinical activity but were associated with off-target toxicities due to their inhibition of other kinases like VEGFR2 (KDR).^{[2][6]} This highlighted the need for more selective compounds to minimize side effects and improve the therapeutic window.^{[2][7]}

Quantitative Data on RET Inhibitors

The following tables summarize key quantitative data for a selection of RET inhibitors, illustrating the impact of structural modifications on their potency and selectivity.

Table 1: In Vitro Potency of Selected RET Inhibitors

Compound	RET IC50 (nM)	RET V804M IC50 (nM)	KDR (VEGFR2) IC50 (nM)	Reference
Pralsetinib (BLU-667)	<1	<1	60	[2]
Selpercatinib (LOXO-292)	<1	5.6	>10,000	[2][3]
Cabozantinib	5.2	4.8	0.035	[3]
Vandetanib	4.6	110	1.6	[3]
Compound 14 (N-Trisubstituted Pyrimidine)	18.77 ± 3.71	Not Reported	Not Reported	[8]
Compound 16 (N-Trisubstituted Pyrimidine)	13.09 ± 4.51	Not Reported	Not Reported	[8]
Compound 20 (N-Trisubstituted Pyrimidine)	Potent	Potent	Not Reported	[8]
SPP86	31	Not Reported	Not Reported	[9]

Table 2: Cellular Activity of Selected RET Inhibitors

Compound	Cell Line	RET Alteration	Proliferation IC50 (nM)	Reference
Selpercatinib (LOXO-292)	TT	C634W mutation	0.4	[3]
Selpercatinib (LOXO-292)	MTC-M	M918T mutation	0.3	[3]
Selpercatinib (LOXO-292)	LC-2/ad	CCDC6-RET fusion	0.6	[3]
Selpercatinib (LOXO-292)	KIF5B-RET Ba/F3	KIF5B-RET fusion	0.2	[3]
Cabozantinib	TT	C634W mutation	2.2	[3]
Vandetanib	TT	C634W mutation	12	[3]

Structure-Activity Relationship (SAR) Insights

The development of potent and selective RET inhibitors has been guided by key SAR principles. Analysis of various chemical scaffolds reveals common structural features and modifications that influence activity.

Hinge-Binding Motifs

A crucial interaction for kinase inhibitors is the formation of hydrogen bonds with the hinge region of the ATP-binding pocket. For RET, this typically involves a bicyclic heteroaromatic core. Studies on 5,6-fused bicyclic heteroaromatic cores have provided insights into the subtle SAR differences among various ring systems.[1]

Exploiting the Post-Lysine Pocket for Selectivity

A significant breakthrough in achieving high RET selectivity was the targeting of a small, cryptic pocket adjacent to the catalytic lysine (K758), termed the "post-lysine pocket".[10] Highly selective inhibitors like selpercatinib (LOXO-292) and pralsetinib (BLU-667) effectively occupy this pocket.[10] The ability to access this pocket is dependent on a specific conformation of the P-loop and the α C helix, a feature that appears to be distinctive for RET.[10]

Overcoming Gatekeeper Mutations

A common mechanism of acquired resistance to kinase inhibitors is the emergence of mutations in the "gatekeeper" residue of the ATP-binding pocket. In RET, the V804M mutation confers resistance to many first-generation inhibitors.[8] SAR studies have focused on developing compounds that can accommodate the bulkier methionine residue. For example, N-trisubstituted pyrimidine derivatives have been identified that retain activity against the RET V804M mutant.[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of RET inhibitors. Below are representative protocols for key experiments.

Biochemical Kinase Assay (RET Inhibition)

- Objective: To determine the in vitro inhibitory activity of a compound against the RET kinase.
- Materials: Recombinant human RET kinase domain, ATP, a suitable peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1), test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
- Procedure:
 - Prepare a serial dilution of the test compound in DMSO.
 - In a 384-well plate, add the RET kinase enzyme, the substrate, and the test compound at various concentrations.
 - Initiate the kinase reaction by adding ATP.
 - Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
 - Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
 - Calculate the percent inhibition for each compound concentration relative to a DMSO control.

- Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Proliferation Assay

- Objective: To assess the effect of a compound on the proliferation of cancer cells harboring a specific RET alteration.
- Materials: A RET-dependent cancer cell line (e.g., TT cells with the C634W mutation), cell culture medium, fetal bovine serum (FBS), test compounds, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).
- Procedure:
 - Seed the cells in a 96-well plate and allow them to adhere overnight.
 - Treat the cells with a serial dilution of the test compound.
 - Incubate the cells for a specified period (e.g., 72 hours).
 - Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.
 - Measure the luminescence, which is proportional to the number of viable cells.
 - Calculate the percent inhibition of proliferation for each compound concentration.
 - Determine the IC50 value from the dose-response curve.

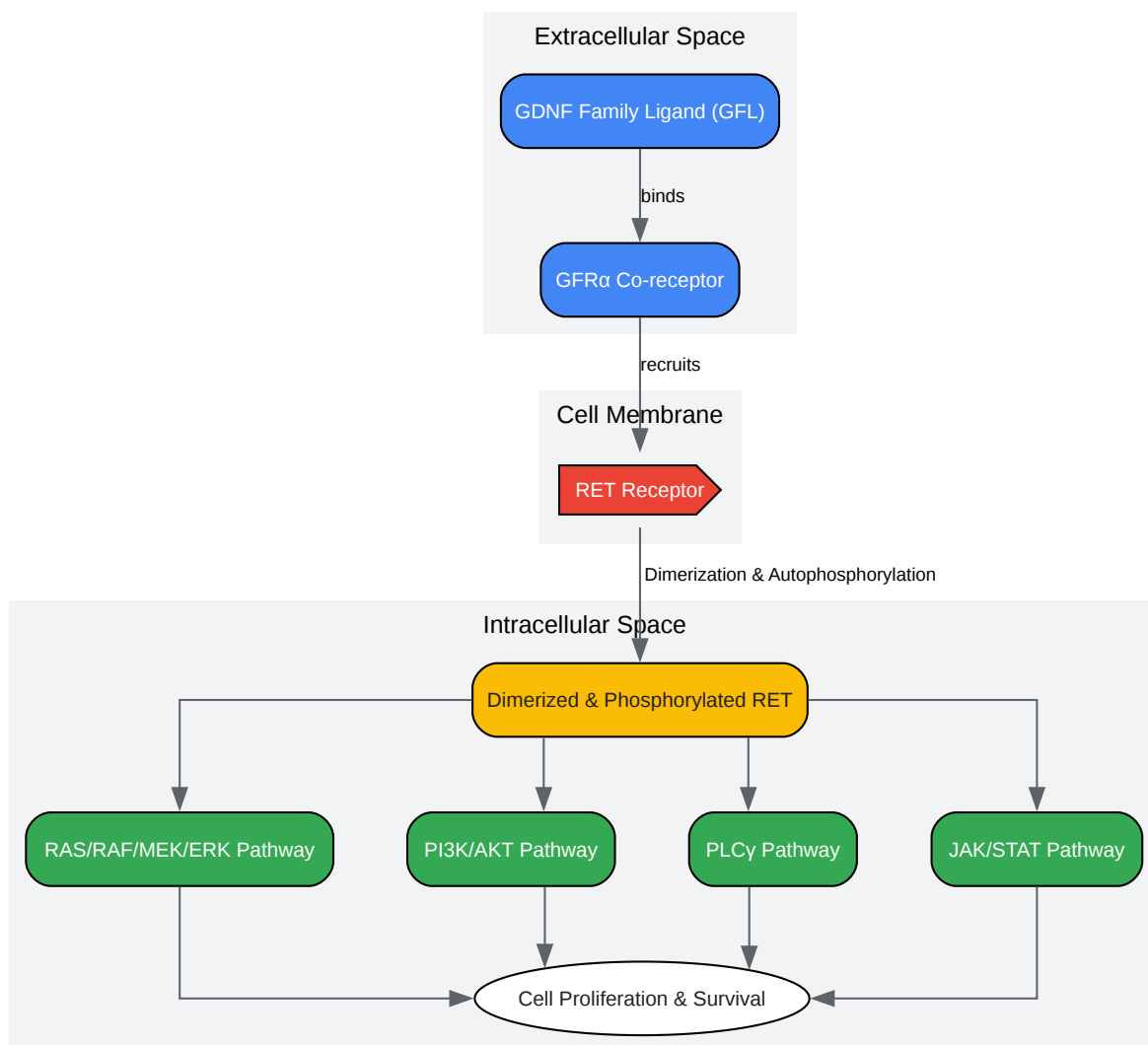
Western Blot Analysis of RET Phosphorylation

- Objective: To confirm that the anti-proliferative activity of a compound is due to the inhibition of RET signaling.
- Materials: RET-dependent cancer cells, lysis buffer, primary antibodies (anti-phospho-RET, anti-total-RET, anti-phospho-ERK, anti-total-ERK), secondary antibodies, and reagents for SDS-PAGE and Western blotting.

- Procedure:
 - Treat the cells with the test compound at various concentrations for a short period (e.g., 2 hours).
 - Lyse the cells and quantify the protein concentration.
 - Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
 - Probe the membrane with primary antibodies against phosphorylated and total RET and downstream signaling proteins like ERK.
 - Incubate with the appropriate HRP-conjugated secondary antibodies.
 - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
 - Analyze the band intensities to determine the effect of the compound on RET phosphorylation and downstream signaling.

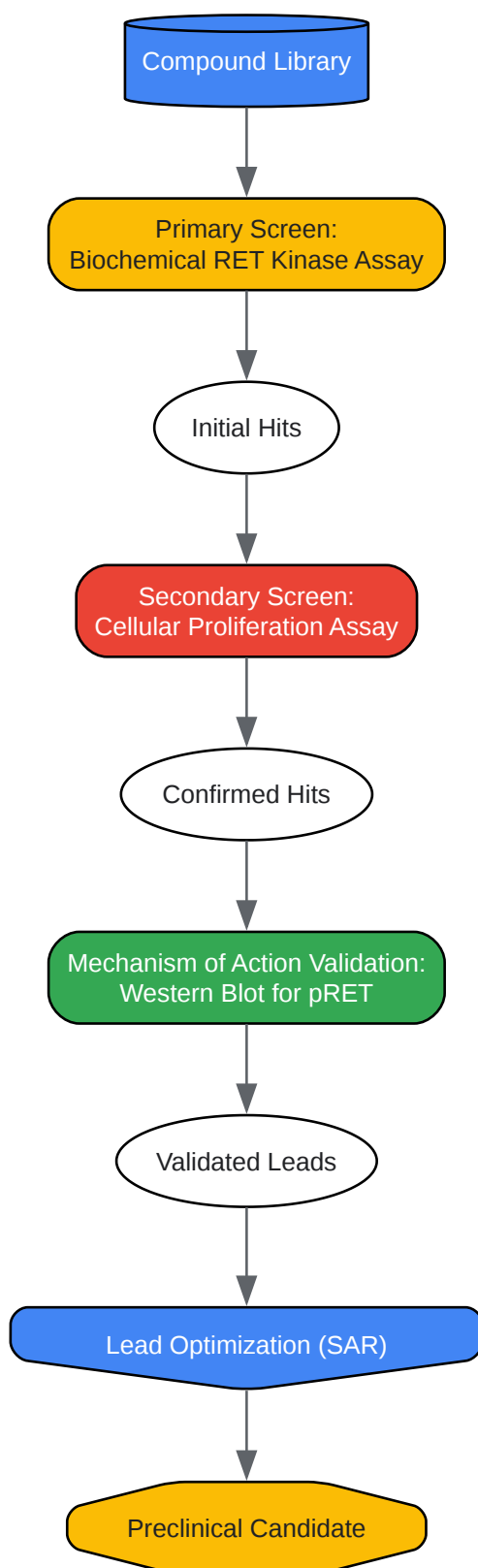
Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in RET signaling and inhibitor development is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate these pathways and workflows.



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Caption: Canonical RET signaling pathway activation.



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Caption: Workflow for RET inhibitor screening and validation.

Conclusion

The development of RET kinase inhibitors has progressed significantly, driven by a deepening understanding of the structure-activity relationships that govern their potency and selectivity. The journey from broad-spectrum multi-kinase inhibitors to highly selective agents that can overcome resistance mutations exemplifies the power of rational drug design. Key strategies, such as targeting unique conformational states and cryptic pockets within the RET kinase domain, have been instrumental in this success. As our knowledge of RET biology and the mechanisms of resistance continues to expand, so too will the opportunities to develop even more effective and durable therapies for patients with RET-driven cancers. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug developers working in this dynamic and impactful field.

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